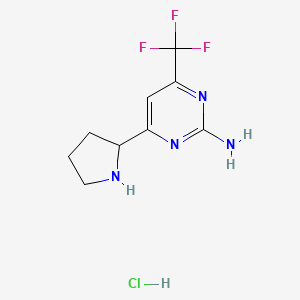

4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride

説明

4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound features a pyrimidine ring substituted with a pyrrolidine group at the 4-position and a trifluoromethyl group at the 6-position, with an amine group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

特性

IUPAC Name |

4-pyrrolidin-2-yl-6-(trifluoromethyl)pyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4.ClH/c10-9(11,12)7-4-6(15-8(13)16-7)5-2-1-3-14-5;/h4-5,14H,1-3H2,(H2,13,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXFDJRETODVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=NC(=N2)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Key Intermediates

- The synthesis often begins with 2,4-dichloropyrimidine , a versatile intermediate allowing regioselective substitution at the 2- and 4-positions of the pyrimidine ring.

- Introduction of the trifluoromethyl group at the 6-position is typically achieved by starting from trifluoromethyl-substituted pyrimidines or by incorporating trifluoromethylated building blocks early in the synthesis.

Amination Reactions on Pyrimidine

- Aromatic nucleophilic substitution (SNAr) on 2,4-dichloropyrimidine enables selective amination at the 2- or 4-position. For example, amination at the 2-position is achieved by reaction with secondary amines such as pyrrolidine derivatives under controlled conditions.

- According to a study on related pyrimidine derivatives, amination of 2,4-dichloropyrimidine with secondary amines yields regioisomeric products, with the 4-amino pyrimidine often being the major product and the 2-amino isomer the minor one. Careful control of reaction conditions and purification is required to isolate the desired isomer.

Incorporation of the Pyrrolidin-2-yl Group

- The pyrrolidin-2-yl substituent is introduced via nucleophilic substitution on the pyrimidine ring.

- Secondary amines, such as pyrrolidine or its derivatives, react with the chlorinated pyrimidine intermediates to replace chlorine atoms selectively.

- The reaction is generally performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or ethanol under heating, sometimes with catalysts or bases to enhance nucleophilicity.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group at the 6-position of the pyrimidine ring is either introduced by using trifluoromethyl-substituted pyrimidine precursors or by subsequent functional group transformations.

- Literature on closely related compounds such as 5-(trifluoromethyl)pyridin-2-amine shows that trifluoromethylated amines can be synthesized and further functionalized under mild conditions, for example by reaction with ethyl 3-bromo-2-oxo-propanoate in ethanol with sodium bicarbonate at 85 °C for 4 hours.

- This approach can be adapted to prepare trifluoromethylated pyrimidine derivatives, ensuring the trifluoromethyl group is retained during subsequent amination and substitution steps.

Formation of the Hydrochloride Salt

- The free amine compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas in ethanol or by acidification with hydrochloric acid in an appropriate solvent.

- This step improves the compound’s stability, crystallinity, and solubility, which are important for isolation and further applications.

Typical Synthetic Route Summary

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting from 2,4-dichloropyrimidine | Reaction with pyrrolidine or derivative in DMF or ethanol, heated (e.g., 75–85 °C) | 50–75% | Regioselective substitution at 2- or 4-position |

| 2 | Introduction of trifluoromethyl group (if not pre-installed) | Use of trifluoromethylated pyrimidine or trifluoromethylation reagents | Variable | Trifluoromethyl group stable under reaction conditions |

| 3 | Amination at pyrimidine 2-position | Aromatic nucleophilic substitution with amine | 46–75% | Purification by chromatography or crystallization |

| 4 | Reduction of nitro groups (if present) | Hydrogenation or chemical reduction | High | Followed by salt formation |

| 5 | Formation of hydrochloride salt | Treatment with HCl gas in ethanol | Quantitative | Improves compound properties |

Detailed Research Findings and Notes

- In a 2017 study focused on pyrimidinyl biphenylureas, the amination of 2,4-dichloropyrimidine yielded regioisomers, with the 4-amino pyrimidine being predominant. Coupling reactions such as Suzuki coupling were used to further functionalize the pyrimidine ring.

- A 2021 study on 4-indolyl-2-arylaminopyrimidine derivatives demonstrated the use of aluminum chloride catalyzed substitution on 2,4-dichloropyrimidine, followed by nucleophilic substitution with secondary amines and subsequent reduction and salt formation to yield hydrochloride salts.

- Preparation of trifluoromethyl-substituted amines related to the target compound involves reactions with ethyl 3-bromo-2-oxo-propanoate and sodium bicarbonate in ethanol at elevated temperatures, followed by isolation of intermediates used for further transformations.

化学反応の分析

Types of Reactions

4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

科学的研究の応用

Medicinal Chemistry

The compound's structural features make it a target for drug discovery and development. It has been investigated for its potential role as:

- Antiviral Agents : The trifluoromethyl group can enhance metabolic stability, making it a candidate for antiviral drug development.

- Anticancer Properties : Research indicates that compounds with similar structures may inhibit tumor growth, suggesting that this compound could be explored for anticancer applications.

Enzyme Inhibition Studies

Research has shown that pyrimidine derivatives can act as enzyme inhibitors. The specific application of this compound includes:

- Kinase Inhibitors : Investigations into its ability to inhibit various kinases could lead to advancements in cancer treatment protocols.

Neuropharmacology

Due to its ability to cross the blood-brain barrier, this compound is being studied for:

- Cognitive Enhancers : Potential use in treating neurodegenerative diseases such as Alzheimer’s by modulating neurotransmitter systems.

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal evaluated the antiviral properties of similar pyrimidine derivatives against influenza viruses. The results indicated that modifications in the pyrimidine structure significantly affected antiviral efficacy. This suggests that 4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride could be optimized for similar applications.

Case Study 2: Kinase Inhibition

Research conducted on related compounds demonstrated that specific substitutions on the pyrimidine ring could enhance selectivity towards certain kinases involved in cancer progression. This highlights the potential of this compound as a lead structure for developing selective kinase inhibitors.

作用機序

The mechanism of action of 4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

4-(Pyrrolidin-2-yl)pyrimidine: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

6-(Trifluoromethyl)pyrimidin-2-amine: Lacks the pyrrolidine group, which may influence its reactivity and interactions with biological targets.

Uniqueness

4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride is unique due to the presence of both the pyrrolidine and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

生物活性

4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride (CAS Number: 1361114-69-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

The compound is characterized by the presence of a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolidine moiety. These structural features suggest potential interactions with biological targets such as enzymes and receptors involved in various signaling pathways.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines, including leukemia and solid tumors. The introduction of the pyrrolidine group may enhance the lipophilicity and cellular uptake of the compound, contributing to its cytotoxic effects .

Kinase Inhibition

Pyrimidine derivatives are known to act as inhibitors of several kinases, including glycogen synthase kinase 3 beta (GSK-3β) and cyclin-dependent kinases (CDKs). These kinases play critical roles in cell proliferation and survival. Preliminary data suggest that this compound may exhibit similar inhibitory properties, making it a candidate for further investigation as an anticancer agent .

Structure-Activity Relationship (SAR)

A study focused on the SAR of pyrimidine-based compounds revealed that modifications on the pyrimidine ring significantly influence biological activity. The trifluoromethyl group is hypothesized to enhance binding affinity to target proteins due to increased electron-withdrawing properties, which may stabilize interactions with active sites .

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity .

- Metabolic Stability : Research highlighted the importance of metabolic stability in drug design. Compounds with structural similarities were evaluated using human liver microsomes, indicating that certain modifications could lead to enhanced stability and reduced degradation .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for 4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride?

- Methodological Answer : Common synthetic approaches for pyrimidine derivatives involve nucleophilic substitution or coupling reactions. For example, the trifluoromethyl group can be introduced via halogen exchange using Cu-mediated reactions, while the pyrrolidinyl moiety may be appended through Buchwald-Hartwig amination. Reaction optimization should employ Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error experimentation .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural and purity validation:

- HPLC : For assessing purity (≥98% as per standards in pyrimidine derivatives) .

- NMR : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) confirm regiochemistry and substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula.

- X-ray Crystallography : Resolves ambiguous stereochemistry or crystal packing effects (if single crystals are obtainable) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .

- First Aid : In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and monitor for respiratory distress .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) to identify discrepancies caused by dynamic effects or impurities .

- Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., amine groups) .

- Impurity Profiling : Employ LC-MS to detect byproducts; optimize purification via gradient elution in reverse-phase chromatography .

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

- Methodological Answer :

- DoE Optimization : Statistically evaluate variables (e.g., stoichiometry, solvent ratio) using fractional factorial designs to minimize runs while maximizing yield .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Scale-Up Considerations : Use flow chemistry for exothermic reactions to improve heat transfer and reduce side products .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Methodological Answer :

- Docking Studies : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthesis .

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft parameters) effects of substituents (e.g., trifluoromethyl, pyrrolidinyl) with activity data .

- Metabolic Stability Prediction : Use ADMET tools (e.g., SwissADME) to optimize logP and polar surface area for enhanced pharmacokinetics .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Answer :

- Salt Screening : Test alternative counterions (e.g., mesylate, phosphate) to improve aqueous solubility while maintaining crystallinity .

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% v/v) for in vitro assays; validate stability via HPLC .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。